molecular formula C11H14O2 B13464548 o-Methoxy-o-methyl-p-allylphenol CAS No. 186743-26-0

o-Methoxy-o-methyl-p-allylphenol

Cat. No.: B13464548
CAS No.: 186743-26-0
M. Wt: 178.23 g/mol
InChI Key: HROZLGRKFUCIJJ-UHFFFAOYSA-N
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Description

o-Methoxy-o-methyl-p-allylphenol: , also known as 6-methyleugenol, is a phenylpropanoid compound. It is structurally related to eugenol, a well-known compound found in clove oil. The compound consists of a phenol group substituted with methoxy, methyl, and allyl groups, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of o-Methoxy-o-methyl-p-allylphenol typically involves the methylation of eugenol. One common method is the reaction of eugenol with methyl iodide in the presence of a base such as potassium carbonate. The reaction proceeds under mild conditions, typically at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the methylation process .

Chemical Reactions Analysis

Types of Reactions: o-Methoxy-o-methyl-p-allylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: o-Methoxy-o-methyl-p-allylphenol is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in organic synthesis .

Biology: The compound has been studied for its potential antimicrobial and antioxidant properties. It has shown inhibitory effects against certain bacteria and fungi, making it a candidate for use in antimicrobial formulations .

Medicine: Research has explored the potential therapeutic applications of this compound, particularly in the development of new drugs with antimicrobial and antioxidant properties .

Industry: In the industrial sector, this compound is used in the production of fragrances and flavoring agents due to its pleasant aroma. It is also used as an intermediate in the synthesis of other fine chemicals .

Mechanism of Action

The mechanism of action of o-Methoxy-o-methyl-p-allylphenol involves its interaction with cellular components. The compound can disrupt microbial cell membranes, leading to cell lysis and death. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways .

Comparison with Similar Compounds

Uniqueness: o-Methoxy-o-methyl-p-allylphenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy, methyl, and allyl groups makes it a versatile compound in various applications .

Properties

CAS No.

186743-26-0

Molecular Formula

C11H14O2

Molecular Weight

178.23 g/mol

IUPAC Name

2-methoxy-6-methyl-4-prop-2-enylphenol

InChI

InChI=1S/C11H14O2/c1-4-5-9-6-8(2)11(12)10(7-9)13-3/h4,6-7,12H,1,5H2,2-3H3

InChI Key

HROZLGRKFUCIJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)OC)CC=C

Origin of Product

United States

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